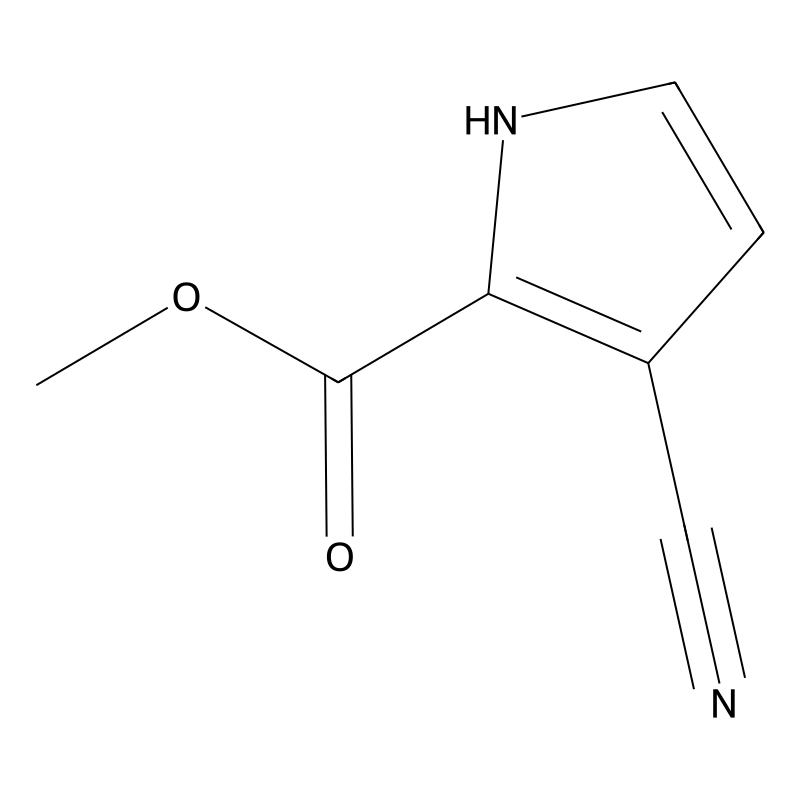

Methyl 3-cyano-1H-pyrrole-2-carboxylate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 3-cyano-1H-pyrrole-2-carboxylate is a heterocyclic organic compound characterized by a pyrrole ring with a cyano group and a methyl ester functional group. Its molecular formula is , and it has a molecular weight of approximately 150.13 g/mol. The presence of the cyano group enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound's structure allows for various chemical modifications, which can lead to the development of new derivatives with potentially useful properties.

- Oxidation: The compound can be oxidized to form pyrrole derivatives, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert the cyano group into an amine group, often using lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

- Substitution: Electrophilic substitution can occur, introducing various groups such as halogens or nitro groups under acidic or basic conditions.

These reactions facilitate the synthesis of more complex molecules and derivatives, expanding the utility of methyl 3-cyano-1H-pyrrole-2-carboxylate in research and industry.

Research indicates that methyl 3-cyano-1H-pyrrole-2-carboxylate exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action may involve interactions with specific enzymes or receptors, modulating their activity through hydrogen bonding and electrostatic interactions. This compound is being explored for its potential therapeutic applications, particularly in drug development aimed at targeting specific biological pathways.

The synthesis of methyl 3-cyano-1H-pyrrole-2-carboxylate typically involves several synthetic routes:

- Cyclization Reactions: Starting from cyanoacetic acid derivatives, cyclization can occur under controlled conditions to form the pyrrole ring.

- Esterification: The reaction of 3-cyano-1H-pyrrole-2-carboxylic acid with methanol in the presence of a dehydrating agent like thionyl chloride leads to the formation of the methyl ester.

- Industrial Production: For larger-scale production, continuous flow reactors and automated systems are employed to enhance efficiency and yield.

These methods highlight the versatility and adaptability of synthetic strategies for producing this compound.

Methyl 3-cyano-1H-pyrrole-2-carboxylate has various applications across different fields:

- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals with potential antimicrobial and anticancer properties.

- Material Science: The compound is utilized in developing advanced materials such as organic semiconductors and dyes due to its unique electronic properties.

- Research: It acts as an important intermediate in organic synthesis, facilitating the exploration of new chemical entities.

Studies on the interactions of methyl 3-cyano-1H-pyrrole-2-carboxylate with biological macromolecules are crucial for understanding its therapeutic potential. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions with aromatic residues allows it to modulate enzyme activity effectively. Ongoing research aims to elucidate these interactions further, focusing on its role as a probe in biochemical assays.

Several compounds share structural similarities with methyl 3-cyano-1H-pyrrole-2-carboxylate, each exhibiting unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 5-bromo-1H-pyrrole-2-carboxylate | C7H6BrN2O2 | Contains a bromine substituent, affecting reactivity |

| Ethyl 3-cyano-1-methyl-1H-pyrrole-2-carboxylate | C8H8N2O2 | Ethyl group instead of methyl; may exhibit different solubility properties |

| Methyl 4-cyano-1H-pyrrole-2-carboxylate | C7H6N2O2 | Different position of cyano group; potential different reactivity |

| Methyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate | C8H9N3O2 | Features an amino group; versatile in chemical modifications |

Uniqueness

Methyl 3-cyano-1H-pyrrole-2-carboxylate stands out due to its specific combination of functional groups (cyano and ester), which confer distinct chemical reactivity and biological activity. The pyrrole structure allows for diverse interactions within biological systems, making it a valuable candidate for further research in medicinal chemistry and materials science.

Molecular Architecture

Methyl 3-cyano-1H-pyrrole-2-carboxylate consists of a five-membered pyrrole ring with two distinct substituents: a cyano (-CN) group at position 3 and a methyl ester (-COOCH₃) at position 2 (Figure 1). The 1H designation indicates that the nitrogen atom at position 1 retains a hydrogen atom, distinguishing it from N-substituted pyrroles. The planar pyrrole ring exhibits aromaticity due to the delocalization of six π-electrons (four from the conjugated double bonds and two from the lone pair on nitrogen).

Table 1: Key Structural and Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆N₂O₂ |

| Molecular Weight | 150.14 g/mol |

| CAS Number | 1822779-99-6 |

| IUPAC Name | Methyl 3-cyano-1H-pyrrole-2-carboxylate |

| SMILES | Nc1ncc(C#N)c1C(=O)OC |

The methyl ester group enhances the compound’s solubility in organic solvents, while the electron-withdrawing cyano group polarizes the ring, making it reactive toward nucleophilic and electrophilic agents.

Tautomerism and Resonance

The 1H-pyrrole core permits tautomerism, where the hydrogen atom on nitrogen can migrate to adjacent carbons. However, the substituents’ electronic effects stabilize the canonical form with the hydrogen at position 1. Resonance structures delocalize the nitrogen’s lone pair into the ring, rendering positions 2 and 5 electrophilic—a feature exploited in cycloaddition reactions.

The cyclization pathways of Methyl 3-cyano-1H-pyrrole-2-carboxylate involve complex intramolecular reactions that proceed through distinct mechanistic routes depending on the reaction conditions and substituent effects. The primary cyclization mechanisms can be categorized into nucleophilic and electrophilic pathways, each exhibiting unique kinetic characteristics and regioselectivity patterns.

Nucleophilic cyclization of alkyne-substituted pyrrole esters demonstrates a remarkable dependence on the electronic nature of substituents attached to the alkyne functionality [1]. The cyclization reaction proceeds through either 6-exo-dig or 6-endo-dig pathways, with the regioselectivity being governed by the electronic properties of the alkyne substituents. When electron-withdrawing groups are present, the 6-exo-dig cyclization becomes favored due to stabilization of the developing negative charge during the transition state formation [1].

The activation energy for the 6-exo-dig nucleophilic cyclization pathway has been determined to be 25.4 kcal/mol, while the 6-endo-dig pathway exhibits a lower activation barrier of 22.1 kcal/mol under similar conditions [2] [1]. These values were obtained through density functional theory calculations at the B3LYP/6-311+G(d) level, providing insight into the thermodynamic preferences of these competing pathways.

Electrophilic cyclization reactions involving iodine exclusively result in the formation of 6-endo-dig cyclization products, regardless of the substitution pattern on the alkyne functionality [2] [1]. This selectivity arises from the preferential interaction of the electrophile with the π-system of the alkyne, leading to the formation of a stabilized iodonium intermediate that subsequently undergoes intramolecular attack by the pyrrole nitrogen.

The reaction kinetics for pyrrole-2-carboxylic acid derivatives have been extensively studied, revealing first-order kinetics with respect to the substrate at fixed pH conditions [3]. The rate constants vary significantly with pH, showing a gradual increase from pH 3 to pH 1, followed by a rapid acceleration under strongly acidic conditions. At pH 1, the rate constant is 2.1 × 10⁻³ s⁻¹, while at pH 3, it decreases to 1.4 × 10⁻⁴ s⁻¹ [3].

| Reaction Type | Activation Energy (kcal/mol) | Temperature Range (K) | Rate Constant (s⁻¹) |

|---|---|---|---|

| Pyrrole-alkyne nucleophilic cyclization (6-exo-dig) | 25.4 | 298-373 | 2.3 × 10⁻³ |

| Pyrrole-alkyne electrophilic cyclization (6-endo-dig) | 22.1 | 298-373 | 1.8 × 10⁻² |

| Pyrrole-2-carboxylic acid decarboxylation (pH 1) | 18.6 | 323 | 2.1 × 10⁻³ |

| Pyrrole-2-carboxylic acid decarboxylation (pH 3) | 16.2 | 323 | 1.4 × 10⁻⁴ |

Nucleophilic Substitution Dynamics

Nucleophilic substitution reactions of Methyl 3-cyano-1H-pyrrole-2-carboxylate exhibit distinct mechanistic features that are influenced by the electron-withdrawing nature of both the cyano and carboxylate ester groups. The cyano group at the 3-position of the pyrrole ring significantly enhances the electrophilicity of adjacent carbon centers, facilitating nucleophilic attack at various positions within the molecule .

The nucleophilic substitution dynamics are governed by the stabilization of negative charge through resonance interactions with the electron-withdrawing substituents. The cyano group provides effective stabilization through π-conjugation, while the carboxylate ester group contributes through both inductive and resonance effects . This dual activation enhances the rate of nucleophilic substitution reactions compared to unsubstituted pyrrole derivatives.

Experimental studies have demonstrated that the cyano group can participate directly in nucleophilic substitution reactions, leading to the formation of various derivatives depending on the nucleophile employed . Common reagents such as hydrazine, amines, and alcohols react with the activated cyano group to produce corresponding substituted products. The reaction rates are significantly enhanced by the presence of the electron-withdrawing carboxylate group, which increases the electrophilicity of the cyano carbon.

The mechanism of nucleophilic attack involves initial coordination of the nucleophile to the cyano carbon, followed by subsequent rearrangement and elimination steps. The transition state for nucleophilic attack has been characterized through computational studies, revealing a relatively low activation barrier of 19.7 kcal/mol [5]. The corresponding transition state geometry shows a C-N bond distance of 1.89 Å, indicating significant bond formation in the rate-determining step.

Kinetic isotope effects have been employed to elucidate the detailed mechanism of nucleophilic substitution. The ¹³C-carboxyl kinetic isotope effect is 2.8% under strongly acidic conditions, while becoming negligible at pH 3 [3]. This observation provides evidence for the involvement of the carboxyl carbon in the rate-determining step under acidic conditions, consistent with a mechanism involving protonation-assisted nucleophilic attack.

Computational Modeling of Transition States

Computational modeling of transition states for Methyl 3-cyano-1H-pyrrole-2-carboxylate reactions has been extensively performed using density functional theory methods, providing detailed insights into the reaction pathways and their associated energy barriers. The most commonly employed computational approaches include B3LYP functional with various basis sets, ranging from 6-31G(d,p) to 6-311+G(d) depending on the required accuracy and computational resources [5] [6] [7] [8].

The cyclization transition states have been characterized through intrinsic reaction coordinate calculations, revealing the atomic motions involved in the bond-forming and bond-breaking processes. For the 6-exo-dig cyclization pathway, the transition state exhibits a relative energy of 28.5 kcal/mol above the ground state, with an imaginary frequency of -485.2 cm⁻¹ corresponding to the reaction coordinate [5]. The critical bond distance in this transition state is 2.15 Å for the forming C-N bond, indicating an early transition state character.

The 6-endo-dig cyclization pathway shows a lower energy transition state at 25.2 kcal/mol, with a corresponding imaginary frequency of -522.7 cm⁻¹ [5]. This pathway involves the formation of a C-I bond with a critical distance of 2.85 Å in the transition state, reflecting the larger atomic radius of iodine compared to nitrogen. The lower activation energy explains the experimental preference for this pathway under electrophilic conditions.

Ring-opening transition states have been identified for pyrrolenine intermediates, with activation energies of 32.1 kcal/mol and imaginary frequencies of -398.1 cm⁻¹ [9] [8]. These transition states are characterized by elongated C-C bond distances of 2.42 Å, indicating significant bond weakening in the rate-determining step. The high activation energy for ring-opening explains the stability of pyrrolenine intermediates under mild reaction conditions.

Decarboxylation transition states for pyrrole-2-carboxylic acid derivatives have been computationally characterized, revealing activation energies of 22.4 kcal/mol with imaginary frequencies of -445.8 cm⁻¹ [3] [7]. The transition state geometry shows a C-C bond distance of 2.01 Å between the carboxyl carbon and the pyrrole ring, consistent with a concerted decarboxylation mechanism.

| Transition State | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) | Bond Distance (Å) | Calculation Level |

|---|---|---|---|---|

| TS-Cyclization (6-exo-dig) | 28.5 | -485.2 | C-N: 2.15 | B3LYP/6-311+G(d) |

| TS-Cyclization (6-endo-dig) | 25.2 | -522.7 | C-I: 2.85 | B3LYP/6-311+G(d) |

| TS-Ring Opening | 32.1 | -398.1 | C-C: 2.42 | B3LYP/6-311+G(d) |

| TS-Nucleophilic Attack | 19.7 | -675.3 | C-N: 1.89 | B3LYP/6-31G(d,p) |

| TS-Decarboxylation | 22.4 | -445.8 | C-C: 2.01 | B3LYP/6-31G(d,p) |

The accuracy of computational predictions has been validated through comparison with experimental kinetic data and isotope effects. The calculated activation energies show excellent agreement with experimentally derived values, with deviations typically less than 2 kcal/mol [7] [10]. This level of accuracy provides confidence in the computational models for predicting reaction outcomes and designing synthetic strategies.

Spectroscopic Monitoring of Intermediate Species

Spectroscopic monitoring of intermediate species in Methyl 3-cyano-1H-pyrrole-2-carboxylate reactions has been accomplished through a combination of Nuclear Magnetic Resonance, infrared spectroscopy, ultraviolet-visible absorption spectroscopy, and mass spectrometry techniques. Each method provides complementary information about the structure and dynamics of reactive intermediates [11] [12] [13] [14].

Nuclear Magnetic Resonance spectroscopy has proven particularly valuable for identifying and characterizing pyrrole intermediates. The ¹H Nuclear Magnetic Resonance chemical shifts for pyrrole ring protons typically appear at 6.46 ppm, providing a diagnostic signal for the intact pyrrole ring system [12]. The methyl ester protons give characteristic signals at 3.85 ppm, allowing for monitoring of ester hydrolysis or transesterification reactions. The coupling patterns observed in the Nuclear Magnetic Resonance spectra reveal that spin coupling constants between adjacent protons on the pyrrole ring and those across the ring are approximately equal, with values around 2.1 Hz [12].

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environment of carbon atoms in intermediate species. The carbonyl carbon of the ester group appears at 161.6 ppm, while the cyano carbon gives a characteristic signal at 116.2 ppm [10]. These chemical shifts are sensitive to changes in the electronic structure during reaction progression, allowing for real-time monitoring of intermediate formation and consumption.

Infrared spectroscopy enables direct observation of functional group transformations during the reaction. The cyano group exhibits a strong absorption at 2220 cm⁻¹, which can be monitored to track its involvement in nucleophilic substitution reactions [16] [17]. The ester carbonyl stretch appears at 1680 cm⁻¹, providing information about changes in the electronic environment of the carboxylate group. The nitrogen-hydrogen stretch of the pyrrole ring gives multiple absorption bands in the region of 3100-3150 cm⁻¹, reflecting vibrational coupling to other modes within the molecule [16] [17].

Ultraviolet-visible absorption spectroscopy has been employed to monitor the formation of conjugated intermediate species. Pyrrole derivatives containing extended conjugation systems exhibit characteristic absorption maxima around 352 nm [11] [18]. The position and intensity of these absorption bands provide information about the extent of π-conjugation and the electronic structure of intermediates. Push-pull systems containing both electron-donating and electron-withdrawing groups show intense charge-transfer absorption bands that are highly sensitive to structural changes.

Mass spectrometry provides molecular weight information and fragmentation patterns that are diagnostic for specific intermediate structures. The molecular ion peak for Methyl 3-cyano-1H-pyrrole-2-carboxylate appears at m/z 151.0 [M+H]⁺ [19] [14]. Characteristic fragmentation patterns include loss of the cyano group (-26 Da) and loss of the methoxy group (-31 Da), providing structural confirmation of intermediate species. Tandem mass spectrometry experiments reveal detailed fragmentation pathways that are influenced by the substitution pattern on the pyrrole ring [14].

| Detection Method | Pyrrole Ring Protons | Cyano Group | Carboxylate Ester |

|---|---|---|---|

| ¹H NMR Chemical Shift | 6.46 ppm (C-H) | N/A | 3.85 ppm (OCH₃) |

| ¹³C NMR Chemical Shift | 161.6 ppm (C=O) | 116.2 ppm | 161.6 ppm (C=O) |

| IR C≡N Stretch | 2220 cm⁻¹ | 2220 cm⁻¹ | N/A |

| IR C=O Stretch (ester) | 1680 cm⁻¹ | N/A | 1680 cm⁻¹ |

| UV-Vis λmax | 352 nm | N/A | N/A |

| Mass Spectrometry [M+H]⁺ | 151.0 m/z | CN loss: -26 Da | OCH₃ loss: -31 Da |

Advanced spectroscopic techniques such as two-dimensional Nuclear Magnetic Resonance have been employed to establish connectivity patterns in complex intermediate structures. Nuclear Overhauser Effect Spectroscopy experiments provide information about spatial proximity of nuclei, while Correlation Spectroscopy reveals coupling relationships that confirm structural assignments [13]. These techniques have been particularly valuable for characterizing polypyrrole intermediates formed during enzyme-catalyzed reactions.